molecular formula C15H16N2O3S2 B2409694 2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide CAS No. 941952-75-6

2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide

Cat. No.: B2409694
CAS No.: 941952-75-6
M. Wt: 336.42
InChI Key: HRWRRNXPYBAVLN-UHFFFAOYSA-N
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Description

2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide is a synthetic compound of interest in medicinal chemistry, featuring a thiophene-3-carboxamide core. The thiophene carboxamide scaffold is recognized as a privileged structure in drug discovery due to its versatile pharmacological properties and its presence in compounds that exhibit significant biological activities . This scaffold's aromaticity and planarity are known to enhance receptor binding, making it a valuable pharmacophore for interacting with various biological targets . Researchers are particularly interested in thiophene-3-carboxamide derivatives for their potential as enzyme inhibitors. Comprehensive structure-activity relationship (SAR) studies have established that the 3-carboxamide group on the thiophene ring is critical for potent inhibitory activity against certain kinases, such as the c-Jun N-terminal kinase (JNK) . Replacing this carboxamide with other functional groups, or moving it to a different position on the thiophene ring, has been shown to result in a significant loss of activity, underscoring the importance of this specific substitution . Compounds based on this scaffold have also been investigated for their cytotoxic effects and have demonstrated potential as antiproliferative agents in biological evaluations against various cancer cell lines . The mechanism of action for such compounds may involve caspase 3/7 activation and induction of mitochondrial depolarization, leading to apoptosis in target cells . This product is intended for research purposes and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)sulfanylpropanoylamino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-20-10-2-4-11(5-3-10)21-9-7-13(18)17-15-12(14(16)19)6-8-22-15/h2-6,8H,7,9H2,1H3,(H2,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWRRNXPYBAVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=C(C=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate amines and thiols. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include various substituted thiophene derivatives .

Scientific Research Applications

2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar compounds to 2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide include other thiophene derivatives such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .

Biological Activity

2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide is a thiophene derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a thiophene ring and a methoxyphenyl thio group, contributing to its diverse biological interactions.

  • IUPAC Name : 2-[3-(4-methoxyphenyl)sulfanylpropanoylamino]thiophene-3-carboxamide
  • Molecular Formula : C15H16N2O3S2
  • CAS Number : 941952-75-6

The biological activity of this compound is believed to involve the modulation of various signaling pathways. Preliminary studies suggest that it may inhibit specific enzymes or receptors related to inflammation and cancer cell proliferation. The exact molecular targets are still under investigation, but its structural similarities with other bioactive thiophene derivatives indicate potential interactions with cellular mechanisms associated with disease processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)Reference
U-87 (glioblastoma)12.5
MDA-MB-231 (breast cancer)20.0

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In animal models, it reduced markers of inflammation and exhibited protective effects against inflammatory damage in tissues. This activity suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Antioxidant Activity

In addition to its anticancer and anti-inflammatory effects, this compound has demonstrated antioxidant properties. In assays measuring radical scavenging activity, it outperformed several known antioxidants, indicating its potential role in mitigating oxidative stress-related damage.

Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the efficacy of this compound against glioblastoma cells. The results showed that treatment with varying concentrations led to a dose-dependent reduction in cell viability, with an IC50 value of approximately 12.5 µM for U-87 cells. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects in Animal Models

In a separate study focusing on inflammation, the compound was administered to mice subjected to induced paw edema. The results indicated a significant reduction in swelling compared to control groups, supporting its potential use as an anti-inflammatory therapeutic agent.

Comparison with Related Compounds

The biological activity of this compound can be compared to other thiophene derivatives:

Compound NameBiological ActivityReference
SuprofenAnti-inflammatory
ArticaineLocal anesthetic
TipepidineAntitussive

These compounds share structural features but exhibit different pharmacological profiles, highlighting the unique properties of this compound.

Q & A

Q. What are the standard synthetic routes for 2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide and its analogs?

Methodological Answer: The synthesis typically involves coupling a thiophene-3-carboxamide scaffold with a 4-methoxyphenylthio-propanamido substituent. Key steps include:

  • Thiophene Core Formation : Cyclization reactions using sulfur-containing reagents (e.g., elemental sulfur or Lawesson’s reagent) to construct the thiophene ring .
  • Amide Bond Formation : Coupling the propanamido group via carbodiimide-mediated reactions (e.g., EDC/HOBt) or using activated esters .
  • Thioether Linkage : Introducing the 4-methoxyphenylthio group via nucleophilic substitution or thiol-ene chemistry .
    Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. Reference :

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and purity .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Purity Assessment :
    • HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
    • Melting Point Analysis : Consistency with literature values (e.g., 120–122°C for related thiophene derivatives) .
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration determination (see Supplementary Information in ).

Q. Reference :

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C, away from incompatible substances (e.g., strong oxidizers) .

Q. Reference :

Advanced Research Questions

Q. How can substituent variations on the thiophene ring influence bioactivity?

Methodological Answer:

  • Electron-Donating Groups (e.g., 4-methoxy) : Enhance antioxidant activity by stabilizing radical intermediates (e.g., DPPH/ABTS assays in ).
  • Hydrophobic Substituents (e.g., cyclohexylphenyl) : Improve membrane permeability, critical for anti-inflammatory efficacy in carrageenan-induced edema models .
  • Steric Effects : Bulky groups (e.g., 2-chlorophenyl) may reduce enzymatic binding affinity, requiring molecular docking studies to optimize .
    Experimental Design : Systematically replace substituents and compare IC50_{50} values in target assays.

Q. Reference :

Q. How to address contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Purity Verification : Re-test compounds using HPLC (≥98% purity, as in ) to exclude impurities affecting results.
  • Assay Standardization : Use identical protocols (e.g., DPPH concentration, incubation time) to minimize variability .
  • Structural Re-analysis : Confirm regiochemistry via 1^1H NMR coupling constants or NOESY to rule out isomer contamination .
  • Meta-Analysis : Compare substituent effects across studies (e.g., 4-methoxy vs. 4-bromo in ) to identify trends.

Q. Reference :

Q. What strategies optimize reaction yields in the synthesis of such thiophene derivatives?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., THF or DMF) to enhance nucleophilicity in thioether formation .
  • Catalyst Screening : Test bases like triethylamine or DMAP to accelerate amide coupling .
  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., carbodiimide activation) to suppress side reactions .
  • Real-Time Monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress and adjust stoichiometry .

Q. Reference :

Q. How to design experiments for evaluating the compound’s metabolic stability?

Methodological Answer:

  • In Vitro Models :
    • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
    • CYP450 Inhibition Studies : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions to enhance stability .

Q. Reference :

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